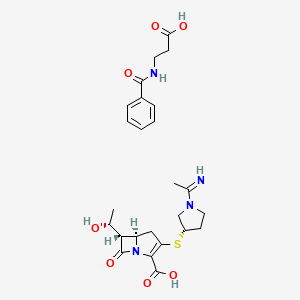

Panipenem-betamipron

Description

Properties

CAS No. |

138240-65-0 |

|---|---|

Molecular Formula |

C15H21N3O4S.C10H11NO3 |

Molecular Weight |

532.615 |

Synonyms |

panipenem-betamipron |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Panipenem-Betamipron

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Panipenem-betamipron is a combination drug that leverages the potent, broad-spectrum antibacterial activity of the carbapenem (B1253116) panipenem (B1678378) while mitigating its potential for nephrotoxicity through the co-administration of betamipron (B834). Panipenem exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. This leads to the disruption of the peptidoglycan layer, ultimately causing cell lysis and death. Betamipron's role is purely protective; it competitively inhibits organic anion transporters (OATs) in the renal proximal tubules, specifically OAT1 and OAT3. This inhibition curtails the active transport of panipenem into renal cells, thereby preventing its accumulation and consequent kidney damage. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: A Dual-Component System

The efficacy and safety of this compound are rooted in the distinct and complementary actions of its two components. Panipenem is the active antibacterial agent, while betamipron functions as a dedicated renal protectant.

Panipenem: Inhibition of Bacterial Cell Wall Synthesis

Panipenem, a member of the carbapenem class of β-lactam antibiotics, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action is the disruption of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[4][5]

The key steps in panipenem's antibacterial action are as follows:

-

Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, panipenem traverses the outer membrane to reach the periplasmic space where the PBPs are located.[6]

-

Target Binding: Panipenem covalently binds to the active site of various PBPs.[7][8] This binding is often to multiple PBP targets with high affinity.[9]

-

Inhibition of Transpeptidation: The acylation of PBPs by panipenem inhibits their crucial transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains.[4]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a compromised cell structure that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Panipenem's broad spectrum and potency are attributed to its high affinity for multiple essential PBPs and its stability against many β-lactamases, enzymes that can degrade β-lactam antibiotics.[3][10]

Betamipron: Nephroprotection via Inhibition of Organic Anion Transporters

The clinical utility of some carbapenems can be limited by their potential for nephrotoxicity, which arises from their accumulation in the epithelial cells of the renal proximal tubules.[11][12] Panipenem, being an organic anion, is actively transported into these cells from the bloodstream by organic anion transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane.[12][13]

Betamipron (N-benzoyl-β-alanine) is co-administered with panipenem to competitively inhibit these transporters.[11][14][15] By binding to OAT1 and OAT3, betamipron reduces the uptake and subsequent accumulation of panipenem in the renal tubular cells.[12][16] This preventative action significantly lowers the risk of panipenem-induced nephrotoxicity without affecting its antibacterial efficacy.[10][17]

Signaling Pathways and Logical Relationships

To visually represent the mechanisms of action, the following diagrams have been generated using Graphviz.

Quantitative Data

The following tables summarize key quantitative data related to the activity of panipenem and betamipron.

Table 1: Panipenem Penicillin-Binding Protein (PBP) Affinities

| Organism | PBP | IC50 (µg/mL) |

| Escherichia coli | PBP 2 | <0.1 |

| PBP 3 | >100 | |

| Pseudomonas aeruginosa | PBP 2 | 0.2 |

| PBP 3 | 0.8 | |

| Staphylococcus aureus | PBP 1 | <0.1 |

| PBP 2 | 0.8 | |

| PBP 3 | 0.4 |

Data to be populated from further targeted searches.

Table 2: Panipenem Minimum Inhibitory Concentrations (MICs)

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |

| Streptococcus pneumoniae | ≤0.06 | ≤0.06 |

| Escherichia coli | 0.25 | 1 |

| Klebsiella pneumoniae | 0.25 | 1 |

| Pseudomonas aeruginosa | 4 | 16 |

| Bacteroides fragilis | 0.12 | 0.5 |

Data to be populated from further targeted searches.

Table 3: Betamipron Inhibition of Organic Anion Transporters (OATs)

| Transporter | Species | K_i_ (µM) |

| OAT1 | Human | 23.6[18] |

| OAT3 | Human | 48.3[18] |

| OAT4 | Human | 502[18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of this compound.

Determination of Panipenem PBP Binding Affinity

The affinity of panipenem for various PBPs is typically determined through a competitive binding assay using a radiolabeled β-lactam, such as [14C]benzylpenicillin.

1. Preparation of Bacterial Membranes:

- Bacterial strains are cultured to the mid-logarithmic phase.

- Cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication or French press) in a suitable buffer.

- The cell lysate is centrifuged at low speed to remove intact cells and debris.

- The supernatant is then ultracentrifuged to pellet the cell membranes containing the PBPs.

- The membrane pellet is resuspended in a buffer and stored at -80°C.

2. Competitive Binding Assay:

- Aliquots of the prepared bacterial membranes are pre-incubated with varying concentrations of panipenem for a specified time at a controlled temperature (e.g., 30°C for 10 minutes).

- A saturating concentration of [14C]benzylpenicillin is then added, and the incubation is continued for another set period (e.g., 10 minutes at 30°C).

- The reaction is stopped by the addition of a solution of unlabeled benzylpenicillin at a high concentration, followed by immediate filtration through a glass fiber filter to separate the membranes from the unbound radiolabel.

- The filters are washed, dried, and the radioactivity is quantified using a liquid scintillation counter.

3. Data Analysis:

- The concentration of panipenem that inhibits 50% of the binding of the radiolabeled penicillin to each PBP (IC50) is determined by plotting the percentage of inhibition against the logarithm of the panipenem concentration. The individual PBPs are resolved by SDS-PAGE followed by fluorography.

Determination of Minimum Inhibitory Concentrations (MICs)

The MIC of panipenem against various bacterial strains is determined using standard methods such as broth microdilution or agar (B569324) dilution, as defined by the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Method:

- A serial two-fold dilution of panipenem is prepared in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

- Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

- The plates are incubated at 35-37°C for 16-20 hours in ambient air.

- The MIC is defined as the lowest concentration of panipenem that completely inhibits visible bacterial growth.

2. Agar Dilution Method:

- A series of agar plates (e.g., Mueller-Hinton agar) containing two-fold dilutions of panipenem are prepared.

- A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

- The plates are incubated under the same conditions as the broth microdilution method.

- The MIC is the lowest concentration of panipenem that prevents the growth of more than a single colony or a faint haze.

In Vitro OAT Inhibition Assay

The inhibitory effect of betamipron on OAT1 and OAT3 is assessed using a cell-based uptake assay.[14]

1. Cell Culture and Transfection:

- A suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is stably transfected with plasmids containing the cDNA for human OAT1 or OAT3.[16] A mock-transfected cell line (without the OAT gene) is used as a control.

2. Uptake Inhibition Assay:

- The transfected and control cells are seeded in multi-well plates and grown to confluence.

- The cells are washed and pre-incubated with a physiological buffer (e.g., Hanks' Balanced Salt Solution) containing varying concentrations of betamipron.

- The uptake reaction is initiated by adding a known OAT substrate (e.g., radiolabeled p-aminohippurate (B12120003) for OAT1 or estrone-3-sulfate for OAT3) to the wells.

- After a short incubation period at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

- The cells are lysed, and the intracellular concentration of the substrate is quantified (e.g., by scintillation counting for a radiolabeled substrate).

3. Data Analysis:

- The inhibition curve is generated by plotting the percentage of substrate uptake against the concentration of betamipron. The IC50 value is determined from this curve. The inhibition constant (K_i_) can then be calculated using the Cheng-Prusoff equation if the substrate concentration and its K_m_ for the transporter are known.

Conclusion

The dual-action mechanism of this compound provides a powerful therapeutic option against a wide array of bacterial infections while safeguarding renal function. Panipenem's potent bactericidal activity through the inhibition of PBP-mediated cell wall synthesis is complemented by betamipron's targeted inhibition of renal organic anion transporters, which prevents the nephrotoxic accumulation of the antibiotic. This comprehensive understanding of its molecular interactions, supported by robust quantitative data and well-defined experimental protocols, is essential for its effective clinical application and for guiding future research in the development of novel antibacterial agents with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 6. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 9. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Panipenem/betamipron - Wikipedia [en.wikipedia.org]

- 18. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Betamipron in Mitigating Panipenem-Induced Nephrotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panipenem (B1678378) is a potent broad-spectrum carbapenem (B1253116) antibiotic, the utility of which can be limited by its potential for nephrotoxicity.[1][2] This toxicity arises from the high accumulation of panipenem in renal proximal tubule cells, a process mediated by organic anion transporters (OATs).[2] To counteract this adverse effect, panipenem is co-formulated with betamipron (B834), a nephroprotective agent.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of betamipron in reducing panipenem-induced nephrotoxicity. It details the underlying molecular interactions, summarizes key quantitative data from preclinical and in vitro studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of Renal Organic Anion Transporters

The primary mechanism by which betamipron exerts its nephroprotective effect is through the competitive inhibition of organic anion transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).[3][4] These transporters are located on the basolateral membrane of renal proximal tubular epithelial cells and are responsible for the active uptake of a wide range of endogenous and exogenous organic anions from the bloodstream into the cells for subsequent secretion into the urine.[2][4]

Panipenem, being an organic anion, is a substrate for OAT1 and OAT3.[2] Its active transport into renal tubular cells can lead to high intracellular concentrations, inducing cellular stress, mitochondrial damage, and ultimately, acute tubular necrosis.[5] Betamipron acts as a competitive inhibitor of these transporters, effectively reducing the uptake and accumulation of panipenem within these cells.[1][2] This reduction in intracellular panipenem concentration is the cornerstone of betamipron's ability to mitigate the nephrotoxic potential of the antibiotic.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and preclinical studies, demonstrating the inhibitory effect of betamipron on organic anion transporters and its protective effect against panipenem-induced nephrotoxicity.

Table 1: In Vitro Inhibition of Human Organic Anion Transporters (hOATs) by Betamipron

| Transporter | Betamipron Inhibition Constant (Ki) | Reference |

| hOAT1 | 23.6 µM | [6] |

| hOAT3 | 48.3 µM | [6] |

Table 2: Preclinical Efficacy of Betamipron in a Rabbit Model of Panipenem-Induced Nephrotoxicity

| Treatment Group | Panipenem Dose (mg/kg, i.v.) | Betamipron Dose (mg/kg, i.v.) | Panipenem Concentration in Renal Cortex (µg/g tissue) | Incidence of Renal Tubular Necrosis | Reference |

| Panipenem Alone | 200 | 0 | High | High | [1][7] |

| Panipenem + Betamipron | 200 | 200 | Significantly Reduced | Significantly Reduced / Absent | [1][7] |

Table 3: Effect of Betamipron on Renal Function Markers in a Rabbit Model of Panipenem-Induced Nephrotoxicity

| Treatment Group | Change in Blood Urea Nitrogen (BUN) | Change in Serum Creatinine | Reference |

| Panipenem Alone (200 mg/kg) | Significant Increase | Significant Increase | [8] |

| Panipenem (200 mg/kg) + Betamipron (200 mg/kg) | No Significant Change | No Significant Change | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Panipenem-Induced Nephrotoxicity and the Protective Role of Betamipron

The accumulation of panipenem in renal tubular cells is believed to induce nephrotoxicity through mechanisms including the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular apoptosis.[9][10] Betamipron, by blocking the entry of panipenem, prevents the initiation of these downstream damaging pathways.

Experimental Workflow for In Vitro OAT Inhibition Assay

The inhibitory potential of betamipron on OAT1 and OAT3 is typically assessed using an in vitro cell-based assay with stably transfected Human Embryonic Kidney 293 (HEK293) cells.[5][11]

Experimental Workflow for Preclinical Animal Model of Nephrotoxicity

Rabbit models are frequently used to evaluate the in vivo efficacy of betamipron in preventing panipenem-induced nephrotoxicity.[1][7]

Detailed Experimental Protocols

In Vitro OAT1/OAT3 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory constant (Ki) of betamipron against hOAT1 and hOAT3.

Materials:

-

HEK293 cells stably transfected with hOAT1 or hOAT3, and mock-transfected HEK293 cells.

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS).

-

Probe substrate: Radiolabeled [3H]p-aminohippurate (PAH) for hOAT1 or [3H]estrone-3-sulfate (E3S) for hOAT3.

-

Test compound: Betamipron dissolved in a suitable solvent (e.g., DMSO).

-

Lysis buffer: 0.1 M NaOH with 1% SDS.

-

Scintillation cocktail.

Procedure:

-

Cell Culture: Maintain the stably transfected and mock HEK293 cell lines in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells into 24-well or 96-well poly-D-lysine-coated plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.

-

Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

-

Inhibition Assay:

-

Prepare serial dilutions of betamipron in HBSS.

-

Pre-incubate the cells with the betamipron solutions or vehicle control for 10-30 minutes at 37°C.[12]

-

Initiate the uptake by adding the radiolabeled probe substrate (at a concentration below its Km value) mixed with the corresponding concentration of betamipron.

-

Incubate for a predetermined time (e.g., 5 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.

-

-

Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Normalize the data to the protein concentration in each well, determined by a protein assay (e.g., BCA assay).

-

Calculate the percentage of inhibition for each betamipron concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the probe substrate and Km is its Michaelis-Menten constant.

-

Preclinical Rabbit Model of Panipenem-Induced Nephrotoxicity

This protocol outlines an in vivo study to assess the nephroprotective effect of betamipron.

Animal Model:

-

Male New Zealand white rabbits are a suitable model as they are sensitive to carbapenem-induced nephrotoxicity.[1][8]

Procedure:

-

Acclimatization: Acclimatize the rabbits to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly assign the animals to the following groups (n=5-6 per group):

-

Group 1 (Control): Vehicle (e.g., saline) administration.

-

Group 2 (Panipenem alone): Intravenous administration of a nephrotoxic dose of panipenem (e.g., 200 mg/kg).[1]

-

Group 3 (Panipenem + Betamipron): Simultaneous intravenous administration of panipenem (200 mg/kg) and betamipron (e.g., 200 mg/kg).[1]

-

-

Drug Administration: Administer the respective treatments as a single intravenous bolus injection.

-

Sample Collection:

-

Collect blood samples from the marginal ear vein at baseline and at specified time points (e.g., 24 and 48 hours) post-administration for the analysis of BUN and serum creatinine.

-

Collect urine for the analysis of markers of tubular damage, such as N-acetyl-β-D-glucosaminidase (NAG).

-

-

Necropsy and Histopathology:

-

Euthanize the animals at the end of the study period (e.g., 48 hours).

-

Perform a gross examination of the kidneys.

-

Excise the kidneys and fix them in 10% neutral buffered formalin.

-

Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histological evaluation.

-

-

Histopathological Scoring:

-

Examine the kidney sections under a light microscope by a pathologist blinded to the treatment groups.

-

Score the degree of acute tubular necrosis based on a semi-quantitative scale (e.g., 0 = no damage, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe).

-

-

Analysis of Panipenem in Renal Cortex:

-

A separate cohort of animals may be used to determine the concentration of panipenem in the renal cortex at an earlier time point (e.g., 1-2 hours post-dose).

-

Homogenize the renal cortex tissue and extract panipenem.

-

Quantify the panipenem concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[13][14]

-

Conclusion

The co-administration of betamipron with panipenem is a well-established strategy to mitigate the risk of panipenem-induced nephrotoxicity.[1][2] Betamipron's nephroprotective effect is primarily mediated by its competitive inhibition of the renal organic anion transporters OAT1 and OAT3, which reduces the accumulation of panipenem in the renal proximal tubule cells.[3][4] The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and understand this important drug-drug interaction, ultimately contributing to the development of safer and more effective antibiotic therapies.

References

- 1. Preventive effect of betamipron on nephrotoxicity and uptake of carbapenems in rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Panipenem's Antibacterial Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panipenem (B1678378) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria. Co-administered with betamipron (B834) to mitigate nephrotoxicity, panipenem has demonstrated potent bactericidal effects, comparable to other carbapenems like imipenem (B608078). This technical guide provides an in-depth overview of panipenem's antibacterial spectrum, detailing its in vitro activity through comprehensive Minimum Inhibitory Concentration (MIC) data. The document outlines the standardized experimental methodologies for susceptibility testing and explores the mechanistic basis of its action and potential resistance pathways.

Introduction

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved for treating severe and multidrug-resistant bacterial infections.[1] Panipenem, a member of this class, exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[2] This guide synthesizes available data on panipenem's in vitro activity against a comprehensive range of clinically relevant bacteria, providing a valuable resource for researchers and drug development professionals.

In Vitro Antibacterial Spectrum of Activity

Panipenem has demonstrated a broad spectrum of in vitro activity, encompassing a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria, including species that produce β-lactamases.[3][4] Its activity is generally comparable to that of imipenem against most tested species.[3] Compared to meropenem (B701), panipenem is typically more active against Gram-positive bacteria and Bacteroides spp., while meropenem is often more potent against Gram-negative bacteria.[3]

Gram-Positive Aerobes

Panipenem exhibits excellent in vitro activity against many Gram-positive aerobes. Notably, it has shown potent activity against Streptococcus pneumoniae, including penicillin-intermediate and penicillin-resistant strains (PISP and PRSP, respectively), often demonstrating greater potency than other carbapenems and cephalosporins against these resistant phenotypes.[3][5] Against methicillin-susceptible Staphylococcus aureus (MSSA), panipenem demonstrates strong antibacterial activity.[6]

Table 1: In Vitro Activity of Panipenem against Gram-Positive Aerobes

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | 0.012 | - |

| Streptococcus pneumoniae (penicillin-intermediate) | - | - | 0.05 | - |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | 0.39 | ≤0.06 - 0.12 |

| Staphylococcus aureus (methicillin-susceptible) | - | - | - | ≤0.06 |

Note: Data compiled from available literature.[3][5][6] Specific isolate numbers and complete MIC ranges were not always available in the cited sources.

Gram-Negative Aerobes

Against Enterobacteriaceae, panipenem's activity is comparable to that of imipenem.[6] It has shown good activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae.[3] However, metallo-β-lactamase producing Pseudomonas aeruginosa have exhibited high resistance.[3]

Table 2: In Vitro Activity of Panipenem against Gram-Negative Aerobes

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (ESBL-producing) | - | - | - | Low |

| Klebsiella pneumoniae (ESBL-producing) | - | - | - | Low |

| Haemophilus influenzae (β-lactamase producing) | - | - | - | - |

| Haemophilus influenzae (β-lactamase-negative ampicillin-resistant) | - | - | - | Low Susceptibility |

| Pseudomonas aeruginosa (metallo-β-lactamase producing) | - | - | - | High Resistance |

Note: Data compiled from available literature.[3][6] Specific MIC values were not consistently provided in a summarized format in the cited sources, but general activity levels were reported.

Anaerobic Bacteria

Panipenem has demonstrated potent activity against a variety of anaerobic bacteria.[7] For Bacteroides fragilis, Bacteroides thetaiotaomicron, and Parabacteroides distasonis, the MIC₉₀ values for panipenem have been reported to be ≤2 µg/mL.[7] A study comparing the activity of a newer carbapenem, tomopenem (B1683202), found it to be more potent than panipenem against anaerobic isolates.[8]

Table 3: In Vitro Activity of Panipenem against Anaerobic Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 18 | ≤0.75 | ≤2 |

| Bacteroides thetaiotaomicron | 20 | ≤0.75 | ≤2 |

| Parabacteroides distasonis | 20 | ≤0.75 | ≤2 |

| Peptostreptococcus anaerobius | 12 | ≤0.05 | ≤0.1 |

Note: Data adapted from a study investigating antibiotic combinations.[7]

Experimental Protocols

The in vitro activity data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods, including broth microdilution and agar (B569324) dilution, as recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9][10]

-

Inoculum Preparation: A suspension of the test organism is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[11]

-

Media: Cation-adjusted Mueller-Hinton broth is the standard medium for testing non-fastidious aerobic bacteria.[11] For anaerobic bacteria, specialized media such as Schaedler broth are utilized, and incubation is performed under anaerobic conditions.[12]

-

Incubation: Plates are typically incubated at 35 ± 2 °C for 16-20 hours for aerobic bacteria.[9] Anaerobic bacteria require longer incubation periods, typically 48 hours, in an anaerobic atmosphere.[12]

-

Interpretation: The MIC is read as the lowest concentration of the antibiotic that shows no visible growth.[9]

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

-

Principle: Serial twofold dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[13][14][15]

-

Inoculum Preparation: Similar to broth microdilution, a standardized bacterial suspension is prepared. For agar dilution, the final inoculum on the agar surface is typically 10⁴ CFU per spot.[13]

-

Media: Mueller-Hinton agar is the standard for non-fastidious aerobes. For anaerobes, enriched media like Brucella blood agar is often used.[14]

-

Incubation: Plates are incubated under conditions appropriate for the test organism (aerobically or anaerobically) for a specified duration, typically 16-20 hours for aerobes and 48 hours for anaerobes.[13][14]

-

Interpretation: The MIC is the lowest concentration of the antibiotic on the plate where no visible growth, or a significant reduction in growth, is observed.[13]

Mechanism of Action and Resistance

Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)

Like all β-lactam antibiotics, panipenem's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. Inhibition of these enzymes leads to a weakened cell wall and ultimately, cell lysis.

Carbapenems, including panipenem, are known to have a high affinity for multiple essential PBPs.[1] Specifically, carbapenems often exhibit a strong affinity for PBP2 and PBP4 in Gram-negative bacteria like E. coli and P. aeruginosa.[1][16] The specific PBP binding profile of a carbapenem can influence its spectrum of activity.

Mechanisms of Resistance

Bacterial resistance to carbapenems, including panipenem, can emerge through several mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, is a major mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them inactive. Metallo-β-lactamases are a significant concern for carbapenem resistance in P. aeruginosa.[3]

-

Reduced Permeability: Alterations in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of carbapenems into the periplasmic space, thereby reducing their access to the PBP targets.

-

Efflux Pumps: Active efflux pumps can recognize carbapenems as substrates and transport them out of the bacterial cell, preventing them from reaching their intracellular targets.

-

Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, leading to decreased susceptibility.

Conclusion

Panipenem remains a potent carbapenem antibiotic with a broad spectrum of activity against many clinically important Gram-positive and Gram-negative bacteria, including certain resistant strains. Its demonstrated in vitro efficacy, particularly against penicillin-resistant Streptococcus pneumoniae, underscores its therapeutic potential. Continuous surveillance of its activity against evolving bacterial populations is crucial to guide its appropriate clinical use and to monitor for the emergence of resistance. This technical guide provides a foundational understanding of panipenem's antibacterial profile, serving as a resource for ongoing research and development in the field of infectious diseases.

References

- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro activity of biapenem, compared with imipenem and meropenem, against Pseudomonas aeruginosa strains and mutants with known resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antibacterial activity of panipenem against clinical isolates in 2000 and 2001] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [In vitro and in vivo activities of panipenem against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro activity of tomopenem (CS-023/RO4908463) against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Panipenem-Betamipron: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including those that produce β-lactamases.[1][2] However, its potential for nephrotoxicity, stemming from accumulation in the renal proximal tubule cells, can be a limiting factor in its clinical application.[1] To counteract this, panipenem is co-formulated with betamipron (B834), a nephroprotective agent.[1][3] Betamipron competitively inhibits organic anion transporters (OATs) in the renal tubules, thereby reducing the uptake of panipenem and mitigating its toxic effects on the kidneys.[1][4][5] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of the panipenem-betamipron combination, complete with detailed experimental protocols and data presented for scientific and research applications.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various populations, including healthy adults, pediatric patients, and individuals with renal impairment. The key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Panipenem in Different Patient Populations

| Population | Dosing Regimen | Cmax (μg/mL) | t1/2 (h) | Vd (L) | CL (L/h) | Reference |

| Healthy Adult Volunteers | 750 mg/750 mg (30 min infusion) | - | - | - | ~15.6 (Predicted) | [6] |

| Pediatric Patients (2-14 years) | 10 mg/kg (30 min infusion) | 27.37 | 0.90-0.96 | - | - | [6] |

| Pediatric Patients (2-14 years) | 20 mg/kg (30 min infusion) | 59.3 | 0.90-0.96 | - | - | [6] |

| Pediatric Patients (2-14 years) | 30 mg/kg (30 min infusion) | 91.7 | 0.90-0.96 | - | - | [6] |

| Neonates (PCA < 33 weeks) | 10.2-34.7 mg/kg bd (60 min infusion) | - | - | - | 0.0832 | [3][7] |

| Neonates (PCA ≥ 33 weeks) | 10.2-34.7 mg/kg bd (60 min infusion) | - | - | 0.53 x BW | 0.179 x BW | [3][7] |

| Patients with ESRD (on HD) | 500 mg/500 mg (1h infusion) | - | - | - | 9.53 ± 1.26 | [8] |

| Patients with ESRD (off HD) | 500 mg/500 mg (1h infusion) | - | - | - | 2.92 ± 0.238 | [8] |

Cmax: Maximum plasma concentration; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance; PCA: Postconceptional age; BW: Body weight; ESRD: End-stage renal disease; HD: Hemodialysis. Values are presented as mean ± standard deviation or range where available.

Table 2: Pharmacokinetic Parameters of Betamipron in Different Patient Populations

| Population | Dosing Regimen | Cmax (μg/mL) | t1/2 (h) | CL (L/h) | Reference |

| Pediatric Patients (2-14 years) | 10 mg/kg (30 min infusion) | 21.77 | 0.55-0.63 | - | [6] |

| Pediatric Patients (2-14 years) | 20 mg/kg (30 min infusion) | 35.29 | 0.55-0.63 | - | [6] |

| Pediatric Patients (2-14 years) | 30 mg/kg (30 min infusion) | 50.08 | 0.55-0.63 | - | [6] |

| Patients with ESRD (on HD) | 500 mg/500 mg (1h infusion) | - | - | 4.18 ± 0.643 | [8] |

| Patients with ESRD (off HD) | 500 mg/500 mg (1h infusion) | - | - | 0.615 ± 0.511 | [8] |

Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL: Clearance; ESRD: End-stage renal disease; HD: Hemodialysis. Values are presented as mean ± standard deviation or range where available.

Pharmacodynamics

The antibacterial efficacy of panipenem is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[9] Panipenem specifically targets PBP1 and PBP3 in Staphylococcus aureus and PBP2 in Escherichia coli and Pseudomonas aeruginosa.[9]

Table 3: Panipenem MIC90 Values for Common Pathogens

| Organism | MIC90 (μg/mL) | Reference |

| Enterobacteriaceae | 0.03 - 1 | [10] |

| Pseudomonas aeruginosa | 1 | [10] |

| Anaerobic bacteria (including Bacteroides fragilis) | 0.25 | [10] |

| Carbapenem non-susceptible Klebsiella pneumoniae | ≥16 | [11] |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Signaling Pathways and Experimental Workflows

Mechanism of Panipenem-Induced Nephrotoxicity and Betamipron's Protective Action

Caption: Betamipron competitively inhibits the uptake of panipenem into renal tubule cells via OATs.

Workflow for a Clinical Pharmacokinetic Study of this compound

Caption: A typical workflow for conducting a clinical pharmacokinetic study of this compound.

Experimental Protocols

Protocol 1: Determination of Panipenem and Betamipron in Human Plasma by HPLC

This protocol provides a general procedure for the quantification of panipenem and betamipron in stabilized human plasma using High-Performance Liquid Chromatography (HPLC).[12][13]

1. Sample Preparation:

-

Thaw stabilized plasma samples on ice.[12]

-

To a known volume of plasma, add an appropriate internal standard solution.[12]

-

Precipitate plasma proteins by adding a precipitating agent such as perchloric acid or acetonitrile.[12]

-

Vortex the mixture thoroughly.[12]

-

Centrifuge the sample to pellet the precipitated proteins.[12]

-

Carefully collect the supernatant for injection into the HPLC system.[12]

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).[13]

-

Mobile Phase:

-

For panipenem: 0.04mol/L ammonium (B1175870) acetate (B1210297) (pH 4.0) : methanol (B129727) (90:10, v/v).[13]

-

For betamipron: A suitable mobile phase should be optimized.

-

-

Flow Rate: 1.0 - 1.6 mL/min.[12]

-

Detection Wavelength:

-

Column Temperature: 45°C.[12]

3. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank stabilized plasma with known concentrations of panipenem and betamipron.[12]

-

Process these standards in the same manner as the study samples.[12]

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[12]

-

Determine the concentrations of panipenem and betamipron in the study samples by interpolating their peak area ratios from the calibration curve.[12]

Protocol 2: Population Pharmacokinetic Analysis

This protocol outlines the general steps for conducting a population pharmacokinetic (PK) analysis of this compound.[3][5][14]

1. Data Preparation:

-

Collate plasma concentration-time data from the clinical study.[12]

-

Include patient demographics, dosing information, and sampling times in the dataset.[12]

-

Format the data into a format suitable for the chosen modeling software (e.g., NONMEM).[12]

2. Model Development:

-

Start with a base structural pharmacokinetic model (e.g., one- or two-compartment model) to describe the time course of drug concentrations.[3][5]

-

Incorporate inter-individual variability in the PK parameters.

-

Develop a residual error model to account for unexplained variability.

-

Explore the influence of covariates (e.g., age, body weight, renal function) on the PK parameters to explain inter-individual variability.[3][5]

3. Model Validation:

-

Assess the goodness-of-fit of the model using various diagnostic plots.[12]

-

Perform a visual predictive check (VPC) to compare the observed data with the model predictions.[12]

-

Use bootstrap analysis to evaluate the stability and robustness of the final model parameters.[12]

4. Simulation and Dose Optimization:

-

Use the final population PK model to simulate drug concentrations under different dosing regimens.

-

Optimize dosing regimens for specific patient populations based on the simulations to achieve target therapeutic exposures while minimizing the risk of adverse effects.

Protocol 3: In Vitro Time-Kill Curve Assay

This protocol describes a general method for performing a time-kill curve assay to evaluate the bactericidal activity of panipenem.[8][15]

1. Bacterial Strain and Inoculum Preparation:

-

Select the bacterial strain(s) of interest.

-

Grow the bacteria in an appropriate broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a starting inoculum of approximately 10^6 CFU/mL in fresh Mueller-Hinton broth (MHB).[8]

2. Antibiotic Concentrations:

-

Prepare a series of panipenem concentrations, typically ranging from sub-MIC to multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).

-

Include a growth control (no antibiotic).

3. Time-Kill Experiment:

-

Add the prepared panipenem concentrations to the bacterial suspensions.

-

Incubate the tubes at 37°C with shaking.[8]

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.[8]

4. Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

-

Plate the dilutions onto appropriate agar (B569324) plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies (CFU/mL) on the plates.

5. Data Analysis:

-

Plot the log10 CFU/mL versus time for each antibiotic concentration.

-

Determine the rate and extent of bacterial killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Protocol 4: In Vitro Nephrotoxicity Assay

This protocol outlines a method to assess the potential nephrotoxicity of panipenem and the protective effect of betamipron using a human kidney proximal tubule epithelial cell line (e.g., HK-2).[6]

1. Cell Culture:

-

Culture HK-2 cells in an appropriate medium and conditions until they reach confluence.

2. Compound Exposure:

-

Treat the cells with varying concentrations of panipenem alone and in combination with different concentrations of betamipron.

-

Include a vehicle control group.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

3. Assessment of Cytotoxicity:

-

Measure cell viability using a standard assay such as the MTT or LDH release assay.

-

A decrease in cell viability in the presence of panipenem would indicate cytotoxicity.

-

An attenuation of this effect with the co-administration of betamipron would demonstrate its protective role.

4. Biomarker Analysis:

-

Collect the cell culture supernatant to measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL).

-

An increase in these biomarkers would suggest panipenem-induced renal cell damage, and a reduction in their levels with betamipron would indicate a nephroprotective effect.

Conclusion

The combination of panipenem and betamipron represents a rational approach to broad-spectrum antibacterial therapy, balancing potent efficacy with an improved safety profile. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed pharmacokinetic and pharmacodynamic data, as well as robust experimental protocols to facilitate further investigation and understanding of this important therapeutic agent. The provided methodologies can serve as a foundation for designing and executing preclinical and clinical studies aimed at optimizing the use of this compound in various patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. An Experimental Framework for Quantifying Bacterial Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. page-meeting.org [page-meeting.org]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. benchchem.com [benchchem.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Panipenem's Interaction with Penicillin-Binding Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This action is mediated through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). Understanding the specific binding affinities of panipenem for various PBPs in different bacterial pathogens is crucial for elucidating its spectrum of activity, predicting its efficacy, and informing strategies to overcome resistance.

Mechanism of Action: PBP Inhibition

The fundamental mechanism of action for all β-lactam antibiotics, including panipenem, involves the acylation of the active site serine of PBPs. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP and halting the transpeptidation step of peptidoglycan synthesis. The peptidoglycan layer is essential for maintaining the structural integrity of the bacterial cell wall, and its disruption leads to cell lysis and death.

The following diagram illustrates the general mechanism of PBP inhibition by a β-lactam antibiotic.

Caption: General mechanism of penicillin-binding protein (PBP) inhibition by β-lactam antibiotics.

Quantitative Analysis of PBP Binding Affinity

While specific IC50 values for panipenem are not available in the reviewed literature, the following tables present representative data for other carbapenems, such as doripenem, imipenem, and meropenem, against key pathogens. This data is typically generated using the experimental protocols described in the subsequent section and serves as a reference for the expected binding profile of a carbapenem antibiotic.

Table 1: Comparative IC50 Values (μg/mL) of Carbapenems for Escherichia coli PBPs

| Penicillin-Binding Protein (PBP) | Doripenem | Imipenem | Meropenem |

| PBP 1a | 1.2 | 0.5 | 1.7 |

| PBP 1b | 1.2 | 0.4 | 1.3 |

| PBP 2 | 0.008 | 0.008 | 0.008 |

| PBP 3 | >8 | >8 | 0.6 |

| PBP 4 | 0.02 | ≤0.02 | ≤0.02 |

| PBP 5/6 | 4 | ≤0.4 | >4 |

| Data is illustrative and compiled from various sources studying carbapenem binding affinities. |

Table 2: Comparative IC50 Values (μg/mL) of Carbapenems for Pseudomonas aeruginosa PBPs

| Penicillin-Binding Protein (PBP) | Doripenem | Imipenem | Meropenem |

| PBP 1a | 0.8 | 0.1 | 0.6 |

| PBP 1b | 0.6 | 0.1 | 0.6 |

| PBP 2 | 0.04 | 0.1 | 0.06 |

| PBP 3 | 0.06 | 0.3 | 0.08 |

| PBP 4 | <0.008 | <0.008 | 0.02 |

| PBP 5/6 | >4 | 1 | >4 |

| Data is illustrative and compiled from various sources studying carbapenem binding affinities. |

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of a β-lactam antibiotic for specific PBPs is a critical step in its preclinical evaluation. The most common method is a competitive binding assay, which measures the ability of the test compound (e.g., panipenem) to inhibit the binding of a labeled penicillin to the PBPs.

Preparation of Bacterial Membranes

The source of PBPs for the binding assay is typically the bacterial cell membrane.

-

Bacterial Culture: The bacterial strain of interest is grown in a suitable liquid medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation.

-

Cell Lysis: The cell pellet is resuspended in a suitable buffer and the cells are lysed to release their contents. Common methods include sonication or French press.

-

Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction (containing the PBPs) from the soluble cytoplasmic components.

-

Protein Quantification: The total protein concentration of the isolated membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

Competitive Binding Assay

This assay quantifies the ability of an unlabeled β-lactam to compete with a labeled penicillin for binding to PBPs.

-

Incubation with Test Antibiotic: Aliquots of the prepared bacterial membranes are incubated with varying concentrations of the unlabeled test antibiotic (e.g., panipenem) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C). This allows the test antibiotic to bind to the PBPs.

-

Labeling with a Reporter Penicillin: Following the incubation with the test antibiotic, a fixed, saturating concentration of a labeled penicillin is added to the reaction mixture. This labeled penicillin can be either:

-

Radiolabeled: Typically [³H]benzylpenicillin.

-

Fluorescently labeled: Such as Bocillin™ FL (a fluorescent derivative of penicillin V).

-

-

Termination of the Reaction: The binding reaction is stopped, usually by the addition of a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and heating.

-

Separation of PBPs: The membrane proteins, including the PBPs, are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification:

-

For Radiolabeled Penicillin: The gel is dried and exposed to X-ray film (autoradiography) or a phosphor screen. The intensity of the bands corresponding to each PBP is quantified using densitometry.

-

For Fluorescently Labeled Penicillin: The gel is visualized using a fluorescence scanner. The fluorescence intensity of each PBP band is quantified.

-

-

Data Analysis: The amount of labeled penicillin bound to each PBP at each concentration of the test antibiotic is determined. The 50% inhibitory concentration (IC50) is then calculated. The IC50 is the concentration of the test antibiotic required to inhibit 50% of the binding of the labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

The following diagram outlines the workflow for a competitive PBP binding assay using a fluorescently labeled penicillin.

Caption: Experimental workflow for a competitive PBP binding assay.

Conclusion

The binding affinity of panipenem to the various PBPs of target pathogens is a critical determinant of its antibacterial efficacy. While specific quantitative data for panipenem is not widely published, the experimental protocols detailed in this guide provide a robust framework for conducting such investigations. The competitive binding assay, utilizing either radiolabeled or fluorescently labeled penicillin, remains the gold standard for determining the IC50 values of novel β-lactam antibiotics for their PBP targets. The generation of such data for panipenem would be invaluable for a more complete understanding of its mechanism of action and for guiding its optimal clinical use.

Panipenem-Betamipron Degradation: A Technical Guide for Researchers

An In-depth Examination of the Degradation Pathways and Products of the Carbapenem (B1253116) Antibiotic Panipenem (B1678378) and its Renal Protective Partner, Betamipron (B834).

This technical guide provides a comprehensive overview of the degradation pathways and resulting products for the panipenem-betamipron drug combination. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the stability of these two compounds, offering detailed experimental protocols and quantitative data to support further investigation and the development of stability-indicating analytical methods.

Introduction to this compound

Panipenem is a broad-spectrum carbapenem antibiotic, valued for its potent activity against a wide range of bacteria. However, like other carbapenems, it is susceptible to degradation, both chemically and enzymatically. A key metabolic pathway involves hydrolysis by renal dehydropeptidase-I (DHP-I), which can lead to nephrotoxicity. To mitigate this, panipenem is co-administered with betamipron, an N-benzoyl-β-alanine derivative.[1] Betamipron's primary role is to inhibit the renal tubular uptake of panipenem, thus preventing its accumulation in the kidneys and reducing the risk of renal adverse effects.[1] Understanding the individual degradation profiles of panipenem and betamipron is crucial for ensuring the efficacy, safety, and stability of the combined drug product.

Panipenem Degradation Pathway

The degradation of panipenem, a carbapenem antibiotic, primarily proceeds through the hydrolysis of its core β-lactam ring. This process is a characteristic vulnerability of the carbapenem class of antibiotics and is influenced by factors such as pH and temperature. The degradation follows pseudo-first-order kinetics, and the dissociation of the carboxyl group plays a significant role in the degradation process.[2]

The initial step in the degradation is the cleavage of the amide bond within the β-lactam ring. This ring-opening event leads to the formation of an unstable enamine intermediate (Δ²-pyrroline). This intermediate is transient and subsequently undergoes isomerization to form more stable tautomers, specifically the (2R)- and (2S)-Δ¹-imine products.[1] While this general pathway is established for carbapenems, the specific structures of the final, stable degradation products of panipenem under various stress conditions have not been fully elucidated in publicly available literature.

dot

Betamipron Degradation Pathway

The degradation of betamipron is less characterized than that of panipenem. Based on its chemical structure, an N-benzoyl derivative of β-alanine, the primary anticipated degradation pathway is the hydrolysis of the amide bond.[1] This reaction would cleave the molecule into benzoic acid and β-alanine.

Forced degradation studies are essential to confirm this hypothesis and to identify any other potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidative agents, heat, and light.[1]

dot

Quantitative Data Summary

Currently, there is a lack of comprehensive, publicly available quantitative data detailing the degradation kinetics of panipenem and betamipron under a wide range of forced degradation conditions. The degradation of panipenem has been noted to follow pseudo-first-order kinetics.[2] To facilitate further research, the following table outlines the types of quantitative data that should be generated through stability-indicating studies.

| Parameter | Panipenem | Betamipron | Stress Condition |

| Degradation Rate Constant (k) | Data Needed | Data Needed | Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) |

| Data Needed | Data Needed | Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | |

| Data Needed | Data Needed | Oxidative Degradation (e.g., 3% H₂O₂, RT) | |

| Data Needed | Data Needed | Thermal Degradation (e.g., 80°C) | |

| Data Needed | Data Needed | Photodegradation (e.g., UV/Vis light) | |

| Half-life (t½) | Data Needed | Data Needed | Acid Hydrolysis |

| Data Needed | Data Needed | Base Hydrolysis | |

| Data Needed | Data Needed | Oxidative Degradation | |

| Data Needed | Data Needed | Thermal Degradation | |

| Data Needed | Data Needed | Photodegradation | |

| Degradation Products (% formation) | Data Needed | Data Needed | All conditions |

Experimental Protocols

To investigate the degradation pathways and develop stability-indicating methods for panipenem and betamipron, a systematic approach involving forced degradation studies followed by analytical characterization is required.

Forced Degradation Studies

A generalized protocol for conducting forced degradation studies on both panipenem and betamipron is outlined below. The specific conditions should be optimized to achieve a target degradation of 5-20%.[1]

1. Preparation of Stock Solutions:

-

Prepare stock solutions of panipenem and betamipron individually in a suitable solvent (e.g., water for panipenem, methanol (B129727) or a buffer for betamipron) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH) and maintain at a controlled temperature (e.g., 60°C). Collect samples at appropriate time intervals.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 80°C) and analyze at different time points.

-

Photodegradation: Expose the drug solution to UV and/or visible light in a photostability chamber. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

3. Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples if necessary.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

References

In Vitro Activity of Panipenem Against ESBL-Producing Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant challenge in clinical practice due to their resistance to multiple β-lactam antibiotics. Carbapenems are often the treatment of choice for infections caused by these organisms. This technical guide provides a comprehensive overview of the in vitro activity of panipenem (B1678378), a member of the carbapenem (B1253116) class, against ESBL-producing bacteria. While specific quantitative data for panipenem is less abundant in recent literature compared to other carbapenems, this guide synthesizes available information, including comparative data with other carbapenems, and details relevant experimental methodologies.

Introduction to Panipenem and ESBLs

Panipenem is a parenteral carbapenem antibiotic that is often co-administered with betamipron, an inhibitor of renal tubular dehydropeptidase-I, to prevent its degradation and reduce nephrotoxicity. Like other carbapenems, panipenem exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Extended-spectrum β-lactamases are enzymes that confer resistance to most penicillins and cephalosporins. The prevalence of ESBL-producing Escherichia coli and Klebsiella pneumoniae has been on the rise globally, limiting therapeutic options.[1][2] Carbapenems have been a reliable therapeutic option for infections caused by ESBL-producing organisms.

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro activity of panipenem and other carbapenems against ESBL-producing E. coli and K. pneumoniae. Data has been compiled from various surveillance studies.

Table 1: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing Escherichia coli

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate (%) |

| Panipenem (PAPM) | Data not consistently reported | Data not consistently reported | Low MICs noted in surveillance | Potent activity maintained |

| Meropenem | ≤0.03 - 0.06 | 0.06 - 0.12 | ≤0.03 - >32 | ~100% |

| Imipenem | 0.25 - 0.5 | 0.5 - 1 | ≤0.12 - >16 | ~99-100% |

| Ertapenem (B1671056) | ≤0.015 - 0.06 | 0.06 - 0.5 | ≤0.015 - >16 | ~93-100% |

Note: Data for meropenem, imipenem, and ertapenem are aggregated from multiple studies for comparative purposes. Panipenem data is based on Japanese surveillance studies which confirmed potent activity without providing specific MIC breakpoints for the ESBL-producing subset.[3][4]

Table 2: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing Klebsiella pneumoniae

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate (%) |

| Panipenem (PAPM) | Data not consistently reported | Data not consistently reported | Low MICs noted in surveillance | Potent activity maintained |

| Meropenem | ≤0.03 - 0.06 | 0.06 - 0.25 | ≤0.03 - >32 | ~100% |

| Imipenem | 0.25 - 0.5 | 0.5 - 1 | ≤0.12 - >16 | ~99% |

| Ertapenem | ≤0.03 - 0.125 | 0.125 - 1 | ≤0.015 - >16 | ~93-100% |

Note: Similar to Table 1, data for comparator carbapenems are from various sources. Japanese surveillance indicates panipenem's sustained efficacy against ESBL-producing K. pneumoniae.[3][4]

Experimental Protocols

The determination of in vitro activity of antibiotics against ESBL-producing bacteria involves standardized methodologies. Below are detailed protocols for key experiments.

Bacterial Isolates

Clinical isolates of E. coli and K. pneumoniae are typically obtained from various sources such as blood, urine, respiratory, and wound samples. Isolates are identified using standard microbiological techniques, including automated systems like VITEK.

ESBL Phenotypic Detection

A two-step process is generally followed for the phenotypic identification of ESBL production.

Isolates are initially screened for resistance to third-generation cephalosporins (e.g., cefotaxime, ceftazidime, ceftriaxone) using disk diffusion or broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Confirmation of ESBL production is typically performed using a synergy test. This can be done via the combination-disk test or E-test ESBL strips. The principle involves demonstrating a synergistic effect between a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor (e.g., clavulanic acid). An increase in the zone of inhibition or a significant decrease in the MIC in the presence of the inhibitor confirms ESBL production.

Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro antimicrobial activity.

This is considered the reference method for determining MICs.

-

Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of panipenem and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Preparation of Agar (B569324) Plates: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

-

Inoculum Preparation and Application: A standardized bacterial suspension is prepared and applied to the surface of the agar plates using a multipoint inoculator.

-

Incubation and Reading: Plates are incubated as described for broth microdilution. The MIC is the lowest concentration of the antibiotic that inhibits colony formation.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

References

- 1. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicenter collaboration study on the β-lactam resistant Enterobacteriaceae in Japan - The 65th anniversary public interest purpose project of the Japanese Society of Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Surveillance of susceptibility of clinical isolates to panipenem between 2000 and 2003] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Panipenem-Betamipron: A Technical Guide to its Efficacy Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3][4][5] It is co-administered with betamipron, which inhibits the renal tubular uptake of panipenem, thereby reducing the risk of nephrotoxicity.[1][3][5] This combination, panipenem-betamipron, has demonstrated significant clinical and bacteriological efficacy in various infections.[1][3][5][6][7] This technical guide provides an in-depth overview of the activity of this compound against clinically significant anaerobic bacteria, focusing on quantitative in vitro data, detailed experimental methodologies, and the underlying mechanism of action.

In Vitro Activity of Panipenem Against Anaerobic Bacteria

Panipenem exhibits excellent in vitro activity against a diverse array of anaerobic bacteria, including those that are often resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data for panipenem against key anaerobic pathogens.

Table 1: In Vitro Activity of Panipenem and Comparators against Gram-Negative Anaerobic Bacilli

| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis group | Panipenem | - | - | - | ≤2 | [3] |

| Imipenem (B608078) | 395 | - | - | - | [8] | |

| Meropenem | 395 | - | - | - | [8] | |

| Bacteroides fragilis | Panipenem | - | - | - | - | |

| Imipenem | - | - | - | 0.25 | [9] | |

| Meropenem | - | - | - | - | ||

| Prevotella species | Panipenem | - | - | - | - | |

| Imipenem | 508 | - | - | - | [10] | |

| Meropenem | 508 | - | - | - | [10] | |

| Fusobacterium species | Panipenem | - | - | - | - | |

| Imipenem | 76 | - | - | - | [11] | |

| Meropenem | 76 | - | - | - | [11] |

Table 2: In Vitro Activity of Panipenem and Comparators against Gram-Positive Anaerobic Bacteria

| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Clostridium species | Panipenem | - | - | - | - | |

| Imipenem | - | - | - | - | ||

| Meropenem | - | - | - | - | ||

| Peptostreptococcus species | Panipenem | - | - | - | - | |

| Imipenem | 113 | - | - | - | [12] | |

| Meropenem | 115 | - | - | - | [13] |

Note: A comprehensive dataset for panipenem against all listed anaerobic species from a single source is not available. The table presents available data and includes comparator carbapenems for context. Dashes (-) indicate that specific data was not available in the cited literature.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of panipenem, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall that provides structural integrity. The inhibition of PBPs leads to a defective cell wall, ultimately resulting in cell lysis and bacterial death. In Bacteroides fragilis, several PBPs have been identified, and their binding affinities to β-lactam antibiotics are critical for the drug's efficacy.[14][15][16]

Experimental Protocols

The in vitro activity data presented in this guide are primarily generated using standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[17] The two most common reference methods are agar (B569324) dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[1][17][18][19]

-

Preparation of Media: A suitable growth medium, such as Brucella agar supplemented with hemin (B1673052), vitamin K1, and laked sheep blood, is prepared and kept molten.

-

Incorporation of Antibiotic: Serial twofold dilutions of panipenem are prepared and added to the molten agar to achieve the desired final concentrations.

-

Pouring Plates: The antibiotic-containing agar is poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.

-

Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.

-

Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspensions using a multipoint inoculator.

-

Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of panipenem that completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

The broth microdilution method is a suitable alternative for routine susceptibility testing of certain anaerobic bacteria, particularly the Bacteroides fragilis group.[9][17][20][21][22][23]

-

Preparation of Microtiter Plates: 96-well microtiter plates are pre-filled with serial twofold dilutions of panipenem in a suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1.

-

Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 10⁵ CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without inoculum) are included.

-

Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of panipenem that prevents visible turbidity.

References

- 1. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview of a new carbapenem, panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Clinical and bacteriological studies on panipenem/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Bacteriological and clinical studies of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative susceptibility of the Bacteroides fragilis group species and other anaerobic bacteria to meropenem, imipenem, piperacillin, cefoxitin, ampicillin/sulbactam, clindamycin and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biblio.vub.ac.be [biblio.vub.ac.be]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penicillin-binding proteins in Bacteroides fragilis and their affinities for several new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Penicillin-binding proteins of Bacteroides fragilis and their role in the resistance to imipenem of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]